N-(3-Pyridylmethyl)adriamycin

Description

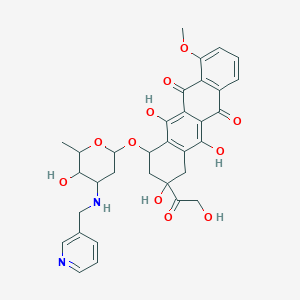

Structure

2D Structure

Properties

CAS No. |

145843-38-5 |

|---|---|

Molecular Formula |

C33H34N2O11 |

Molecular Weight |

634.6 g/mol |

IUPAC Name |

6,9,11-trihydroxy-9-(2-hydroxyacetyl)-7-[5-hydroxy-6-methyl-4-(pyridin-3-ylmethylamino)oxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C33H34N2O11/c1-15-28(38)19(35-13-16-5-4-8-34-12-16)9-23(45-15)46-21-11-33(43,22(37)14-36)10-18-25(21)32(42)27-26(30(18)40)29(39)17-6-3-7-20(44-2)24(17)31(27)41/h3-8,12,15,19,21,23,28,35-36,38,40,42-43H,9-11,13-14H2,1-2H3 |

InChI Key |

GGTVPUWEBRGMCO-UHFFFAOYSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NCC6=CN=CC=C6)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NCC6=CN=CC=C6)O |

Other CAS No. |

145843-38-5 |

Synonyms |

N-(3-pyridylmethyl)adriamycin YM 1 YM-1 YM1 doxorubicin analog |

Origin of Product |

United States |

Chemical Synthesis and Structural Elucidation

Synthetic Methodologies for N-Alkylated Adriamycin Analogues

The synthesis of N-alkylated adriamycin analogues is a key area of research aimed at modifying the properties of the parent compound. A primary method for achieving N-alkylation is through reductive amination. nih.govacs.orgacs.org This process typically involves the reaction of adriamycin or its analogue, daunorubicin, with an aldehyde or ketone in the presence of a reducing agent.

A commonly employed reducing agent for this transformation is sodium cyanoborohydride (NaCNBH₃). nih.gov The reaction proceeds by the formation of a Schiff base intermediate between the primary amino group on the daunosamine (B1196630) sugar moiety of adriamycin and the carbonyl group of the aldehyde or ketone. This intermediate is then selectively reduced by sodium cyanoborohydride to yield the corresponding N-alkylated or N,N-dialkylated adriamycin derivative. The ratio of mono- to di-alkylated products can be influenced by the nature of the carbonyl reagent and the reaction conditions. nih.gov This synthetic approach is versatile and has been used to prepare a variety of N-alkyl derivatives of anthracyclines. nih.govacs.orgacs.org

Targeted Derivatization Strategies of the Adriamycin Core

The adriamycin core structure presents several sites for targeted derivatization, with the 3'-amino group being a critical focus for modification. acs.org Alterations at this position are known to significantly impact the molecule's biological activity and its interaction with DNA. acs.org The protonated 3'-amino group plays a crucial role in stabilizing the drug-DNA complex through electrostatic interactions with the phosphate backbone of DNA. acs.org

Beyond simple alkylation, other derivatization strategies at the nitrogen atom include N-acylation. For instance, the synthesis of N-(trifluoroacetyl)adriamycin derivatives has been explored to create analogues with different properties. nih.govnih.gov These modifications are intended to alter the physicochemical properties of the parent drug, such as lipophilicity and aqueous solubility. The strategic derivatization of the adriamycin core, particularly at the daunosamine sugar's amino group, is a fundamental approach in the development of new analogues with potentially improved therapeutic profiles.

Preparation of Pyridyl-Substituted Anthracycline Derivatives

The preparation of pyridyl-substituted anthracycline derivatives, such as N-(3-Pyridylmethyl)adriamycin, utilizes the principles of N-alkylation via reductive amination. The synthesis would specifically involve the reaction of adriamycin with 3-pyridinecarboxaldehyde (B140518).

In this proposed synthesis, adriamycin hydrochloride is reacted with 3-pyridinecarboxaldehyde in a suitable solvent, such as methanol, in the presence of sodium cyanoborohydride. The reaction selectively targets the primary amino group of the daunosamine sugar. The resulting this compound can then be isolated and purified using chromatographic techniques. The general methodology for synthesizing substituted pyridines themselves is well-established and offers a wide range of precursors for creating diverse anthracycline analogues. researchgate.netmdpi.comresearchgate.net

Table 1: Proposed Reaction Scheme for this compound

| Reactant 1 | Reactant 2 | Reagent | Product |

| Adriamycin | 3-Pyridinecarboxaldehyde | Sodium Cyanoborohydride (NaCNBH₃) | This compound |

This interactive table outlines the key components in the proposed synthesis of this compound.

Spectroscopic and Chromatographic Methods for Structural Elucidation

The definitive identification and structural confirmation of this compound require a combination of advanced spectroscopic and chromatographic methods. taylorandfrancis.comresearchgate.net These techniques provide detailed information about the molecular structure, purity, and physicochemical properties of the synthesized compound.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the precise structure of the molecule. nih.govresearchgate.net The proton NMR spectrum would confirm the addition of the 3-pyridylmethyl group by showing characteristic signals for the pyridyl protons and the new methylene (B1212753) bridge protons. Two-dimensional NMR techniques, such as COSY and HMQC, can be used to assign all proton and carbon signals unambiguously. researchgate.net The chemical shifts of the protons on the daunosamine sugar would also be altered upon N-alkylation, providing further evidence of successful synthesis. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, confirming its elemental composition. Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation analysis, helping to verify the connectivity of the pyridylmethyl group to the adriamycin core. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: IR spectroscopy can identify the presence of key functional groups within the molecule. UV-Vis spectroscopy is useful for confirming the integrity of the anthracycline chromophore after chemical modification. researchgate.netresearchgate.net

Table 2: Predicted ¹H NMR Chemical Shifts for Key Moieties

| Moiety | Predicted Chemical Shift (ppm) |

| Anthracycline Aromatic Protons | 7.5 - 8.0 |

| Pyridyl Protons | 7.3 - 8.7 |

| Anomeric Proton (H-1') | ~5.5 |

| Methylene Bridge (-CH₂-) | ~3.8 - 4.2 |

This interactive table presents the anticipated proton NMR chemical shifts for the significant structural components of this compound.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary method for assessing the purity of this compound and for its purification. researchgate.netresearchgate.netijates.comnih.gov A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium acetate or phosphate buffer) and an organic solvent (such as acetonitrile or methanol). ijates.comekjcp.org The retention time of the new compound would differ from that of the starting material, adriamycin. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with mass spectrometry provides a powerful tool for analysis. nih.govekjcp.org It allows for the separation of the product from impurities while simultaneously providing mass information for peak identification.

Table 3: Representative HPLC Conditions for Adriamycin Analogue Analysis

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at 254 nm and 480 nm or Fluorescence (λex: 480 nm; λem: 550 nm) nih.gov |

This interactive table details typical HPLC parameters used for the analysis of adriamycin and its derivatives.

Molecular Mechanisms of Action

DNA Intercalation Modalities and DNA Damage Induction

A principal mechanism of action for Adriamycin is its ability to intercalate into DNA. The planar aromatic ring of the molecule inserts itself between DNA base pairs, causing a local unwinding of the double helix and disrupting the normal conformation of the DNA. This physical obstruction interferes with DNA-dependent processes and is a prerequisite for other downstream effects. This intercalation stabilizes a complex that can introduce torsional stress, destabilize nucleosomes, and ultimately lead to DNA strand breaks. wikipedia.orgmdpi.com

Adriamycin is known to induce both single- and double-strand breaks in DNA. tmu.edu.twnih.gov Furthermore, it can form DNA adducts, which are covalent complexes with the DNA molecule. This can lead to significant DNA damage, which, if not repaired, can trigger cell death. Studies have shown that Adriamycin-induced DNA damage can be extensive and is a key factor in its cytotoxicity. nih.govnih.gov

Modification at the amino sugar, such as N-alkylation, can influence DNA binding. Some N-alkylated analogues have been shown to have a reduced ability to bind to DNA in vitro compared to the parent compound. nih.gov For instance, the highly hydrophobic analogue N-benzyladriamycin-14-valerate (AD 198) binds only weakly to DNA. researchgate.netaacrjournals.org This suggests that while DNA interaction is a key part of the mechanism, some derivatives may exert their cytotoxic effects through alternative or modified pathways.

Topoisomerase Inhibition, Specifically Topoisomerase II Activity

Perhaps the most critical cytotoxic mechanism for Adriamycin is its function as a topoisomerase II (Top2) poison. nih.govmdpi.com Topoisomerase II is an essential enzyme that manages DNA topology by creating transient double-strand breaks to allow for the passage of another DNA strand, which is crucial during replication and transcription. mdpi.com Adriamycin intercalates into the DNA and stabilizes the "cleavable complex," a covalent intermediate where Top2 is bound to the broken DNA ends. wikipedia.orgtmu.edu.tw By preventing the re-ligation of these breaks, the drug converts the essential enzyme into a cellular toxin that generates permanent, protein-linked DNA double-strand breaks. tmu.edu.twnih.govclinpgx.org This targeted DNA damage is a potent trigger for cell cycle arrest and apoptosis. mdpi.com

The activity of N-alkylated analogues against Topoisomerase II can be altered. While DNA intercalation is generally required for Top2 poisoning by anthracyclines, the nature of the substituent on the 3'-N position of the sugar ring can significantly influence this activity. researchgate.net Some analogues, like N-benzyladriamycin-14-valerate (AD 198), are poor inhibitors of topoisomerase II, indicating a shift in their primary mechanism of action away from this classical anthracycline pathway. researchgate.netaacrjournals.org

Mechanisms of Reactive Oxygen Species Generation and Associated Cellular Effects

A significant and clinically relevant mechanism of action for Adriamycin is the generation of reactive oxygen species (ROS). The quinone moiety of the anthracycline molecule can undergo redox cycling, accepting an electron from enzymes like NADPH cytochrome P-450 reductase to form a semiquinone free radical. In the presence of oxygen, this radical can donate its electron to molecular oxygen, regenerating the parent quinone and producing a superoxide (B77818) anion. This process can occur repeatedly, leading to the accumulation of ROS, including superoxide and hydroxyl radicals. mdpi.commdpi.com

Interference with DNA Replication and RNA Transcription Processes

As a direct consequence of DNA intercalation and topoisomerase II inhibition, Adriamycin is a potent inhibitor of both DNA replication and RNA transcription. frontiersin.org By distorting the DNA helix, the intercalated drug presents a physical barrier to the progression of DNA and RNA polymerases along the template strand. uomustansiriyah.edu.iq The stabilization of the Top2-DNA cleavable complex also creates impassable roadblocks for replication forks and transcription machinery, leading to their collapse and the generation of further DNA damage. wikipedia.org

Interestingly, studies on N-alkylated Adriamycin analogues have revealed a potential shift in this activity. Several N-alkyl derivatives were found to inhibit RNA synthesis at markedly lower concentrations than those required to inhibit DNA synthesis. nih.gov This contrasts with Adriamycin, which inhibits both processes at comparable concentrations. nih.gov This suggests that the N-pyridylmethyl modification could potentially confer a degree of selectivity, prioritizing the disruption of transcription over replication.

Modulation of Cell Cycle Progression and Induction of Apoptotic Pathways

The extensive DNA damage and inhibition of macromolecular synthesis caused by Adriamycin and its analogues lead to profound effects on cell cycle progression. Cells possess intricate checkpoint mechanisms that halt the cell cycle to allow for DNA repair. In response to Adriamycin, cells often arrest in the G2 phase of the cell cycle. mdpi.comnih.gov This G2 arrest is a common response to DNA double-strand breaks and prevents cells from entering mitosis with damaged chromosomes. nih.gov Some N-alkyl analogues, such as N-benzyladriamycin, also predominantly cause a G2/M phase accumulation. nih.gov

If the cellular damage is too severe to be repaired, the cell is directed towards programmed cell death, or apoptosis. Adriamycin is a potent inducer of apoptosis through multiple pathways. The DNA damage response often involves the activation of the p53 tumor suppressor protein, which can trigger the intrinsic (mitochondrial) apoptotic pathway. mdpi.comfrontiersin.org This involves the upregulation of pro-apoptotic proteins like Bax and the release of cytochrome c from the mitochondria, leading to the activation of caspase cascades. nih.govnih.gov Apoptosis can also be induced through p53-independent mechanisms, often signaled by ROS generation or other cellular stresses. researchgate.net

| Compound | Primary Cell Cycle Effect | Reference |

|---|---|---|

| Adriamycin (Doxorubicin) | G2 arrest; delay in G1 and S phases at high concentrations | nih.gov |

| N-benzyladriamycin (AD288) | Predominantly G2+M accumulation | nih.gov |

Interaction with Specific Enzymes and Proteins (e.g., Catechol O-Methyltransferase, FTO protein)

Beyond topoisomerase II, the chemical structure of Adriamycin allows for potential interactions with other cellular proteins.

FTO protein: The Fat Mass and Obesity-associated (FTO) protein is an AlkB family demethylase that removes methyl groups from RNA and single-stranded DNA, with N6-methyladenosine (m6A) in RNA being a major substrate. nih.govnih.govmdpi.com FTO's activity has been linked to cancer progression and therapeutic resistance. mdpi.com There is no direct evidence in the current literature to suggest an interaction between Adriamycin or its N-alkylated derivatives and the FTO protein. Identifying inhibitors of FTO is an active area of research, but anthracyclines are not typically classified in this category. mdpi.com

Molecular Interactions with Estrogen Receptor Alpha in Cellular Contexts

In hormone-responsive cancers, such as estrogen receptor-positive (ER+) breast cancer, there is a complex interplay between chemotherapeutic agents and hormone signaling pathways. The sensitivity of ER+ breast cancer cells to Adriamycin can be mediated by Estrogen Receptor Alpha (ERα) status. nih.gov Clinical and laboratory studies have shown that the presence of estrogen can sometimes counteract the cytotoxic effects of chemotherapy. nih.gov

Structure Activity Relationship Sar Studies

Influence of the Pyridylmethyl Moiety on Antineoplastic Activity

The introduction of a pyridylmethyl substituent at the 3'-N position of adriamycin is anticipated to significantly influence its antineoplastic activity. The pyridine (B92270) ring, a bioisostere of a phenyl ring, introduces a nitrogen atom that can participate in hydrogen bonding and alter the electronic properties of the molecule. The position of the nitrogen atom within the pyridine ring is crucial; in the case of the 3-pyridylmethyl group, the nitrogen is at a meta-position relative to the methylene (B1212753) bridge.

Table 1: General Influence of N-Substitution on Adriamycin Cytotoxicity

| Substituent Type | General Effect on Cytotoxicity | Putative Rationale |

|---|---|---|

| Small Alkyl Groups | Variable | May slightly alter lipophilicity and steric profile. |

| Bulky/Aromatic Groups | Often decreased | Can sterically hinder intercalation into DNA or binding to topoisomerase II. |

Impact of N-Alkylation on DNA Binding Affinity and Topoisomerase Inhibitory Potential

The primary mechanism of action of adriamycin involves intercalation into DNA and inhibition of topoisomerase II. N-alkylation at the 3' position directly impacts the daunosamine (B1196630) sugar, which plays a critical role in the proper positioning of the anthracycline ring within the DNA minor groove. The addition of the 3-pyridylmethyl group introduces a bulky and electronically distinct moiety in this region.

Regarding topoisomerase II inhibition, the N-substituent can influence the stability of the ternary complex formed between the drug, DNA, and the enzyme. The precise orientation of the pyridylmethyl group within this complex would determine whether it enhances or disrupts the interactions necessary for enzyme inhibition. Studies on other N-alkylated adriamycin derivatives have demonstrated that modifications at this position can uncouple DNA binding from topoisomerase II poisoning, suggesting that these two activities can be independently modulated.

Steric and Electronic Influences of Substituents on Biological Efficacy

The biological efficacy of N-(3-Pyridylmethyl)adriamycin is governed by a combination of steric and electronic factors imparted by the pyridylmethyl substituent.

Steric Influences: The size and conformation of the 3-pyridylmethyl group are significant. A larger substituent at the 3'-N position can create steric hindrance, which may impede the molecule's ability to intercalate between DNA base pairs. This steric clash can lead to a decrease in DNA binding affinity and, consequently, reduced antineoplastic activity. The flexibility of the methylene linker between the nitrogen and the pyridine ring allows for some conformational freedom, which might permit the substituent to adopt a less sterically demanding orientation.

Quantitative Structure-Activity Relationship (QSAR) Analyses in Adriamycin Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. For adriamycin analogues, QSAR models have been developed to predict antineoplastic activity and cardiotoxicity based on various molecular descriptors. These descriptors can be broadly categorized as electronic, steric, and hydrophobic.

While a specific QSAR model for this compound is not available, general models for N-substituted anthracyclines can provide insights. Key descriptors in such models often include:

Molecular Weight and Volume: These relate to the size and steric bulk of the substituent.

LogP (Octanol-Water Partition Coefficient): This descriptor quantifies the hydrophobicity of the molecule, which influences its membrane permeability and distribution.

Dipole Moment and Partial Charges: These electronic descriptors reflect the polarity and potential for electrostatic interactions.

Topological Indices: These describe the connectivity and branching of the molecule.

Based on these principles, the introduction of the 3-pyridylmethyl group would be expected to increase the molecular weight and volume, and also alter the LogP and electronic properties compared to adriamycin. A QSAR model would aim to quantify how these changes translate into a predicted biological activity.

Table 2: Key Descriptors in QSAR Models for Adriamycin Analogues

| Descriptor Class | Specific Examples | Relevance to this compound |

|---|---|---|

| Steric | Molecular Volume, Surface Area | Increased bulk from the pyridylmethyl group. |

| Electronic | Dipole Moment, pKa | Altered by the electron-withdrawing pyridine ring and basic nitrogen. |

Optimization of Molecular Size and Configuration for Desired Activity

The optimization of the molecular size and configuration of adriamycin analogues is a central theme in the design of new anticancer agents with improved therapeutic indices. The goal is to achieve a balance between potent antineoplastic activity and reduced toxicity.

For this compound, the size of the 3-pyridylmethyl group is a critical parameter. While some degree of modification at the 3'-N position is tolerated, excessively large substituents often lead to a loss of activity due to steric hindrance. The optimal size would be one that allows for favorable interactions without disrupting the essential binding to DNA and topoisomerase II.

The configuration, or three-dimensional arrangement of atoms, is also crucial. The stereochemistry of the daunosamine sugar is known to be vital for the activity of adriamycin. While the pyridylmethyl group itself is achiral, its attachment to the 3'-nitrogen introduces a new conformational element. The preferred orientation of the pyridine ring relative to the rest of the molecule could influence its biological activity. Computational modeling techniques, such as molecular docking, can be employed to predict the likely binding conformations of this compound and guide the design of analogues with optimized configurations. The ultimate aim is to design a molecule that fits optimally into the binding pockets of its biological targets, thereby maximizing its therapeutic effect.

Preclinical Efficacy and Cellular Response Investigations

In Vitro Cytotoxicity and Antiproliferative Studies in Cancer Cell Lines

Detailed studies characterizing the cytotoxic and antiproliferative effects of N-(3-Pyridylmethyl)adriamycin are not found in the reviewed literature.

Inhibition of Cellular Proliferation Across Various Cancer Types

There is no available data detailing the inhibitory concentration (IC50) or general antiproliferative activity of this compound across a range of cancer cell lines.

Apoptosis Induction in Defined Cancer Cell Models

Specific studies demonstrating the ability of this compound to induce apoptosis in any cancer cell model have not been identified. Research into the activation of apoptotic pathways, such as caspase activation or changes in Bcl-2 family proteins, specific to this compound is not publicly available.

Cell Cycle Modulation and Arrest Mechanisms

Information regarding the effects of this compound on cell cycle progression is not available. There are no published findings on whether this compound induces cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M) in cancer cells.

Activity in Drug-Resistant Cell Lines (e.g., Tamoxifen-Resistant Models)

There is a lack of research on the efficacy of this compound in drug-resistant cancer cell lines, including models of tamoxifen (B1202) resistance.

In Vivo Antitumor Activity in Preclinical Animal Models

Comprehensive in vivo studies detailing the antitumor activity of this compound in animal models are not present in the available scientific literature.

Efficacy in Murine Tumor Xenograft Models (e.g., P388 leukemia)

No specific data from studies using murine tumor xenograft models, such as the P388 leukemia model, to evaluate the in vivo efficacy of this compound could be located.

Preclinical Efficacy of this compound in Esophageal Cancer Animal Models Remains Undocumented in Publicly Available Research

Despite a thorough review of scientific literature, no publicly available preclinical studies detailing the efficacy of this compound in specific animal models of esophageal cancer were identified. Extensive searches for research data, including potential data tables and detailed findings on the compound's activity, yielded no specific results for this particular adriamycin derivative in the context of esophageal cancer.

Therefore, it is not possible to provide an article section on the "Activity in Specific Animal Models (e.g., Esophageal Cancer Models)" for this compound as requested, due to the absence of published research in this specific area. The scientific community has not yet published in vivo data that would allow for an analysis of its therapeutic potential in esophageal cancer.

Combination Therapeutic Strategies in Preclinical Development

Synergistic Antitumor Effects with Conventional Chemotherapeutic Agents

Preclinical studies have explored the combination of Adriamycin with various conventional chemotherapeutic agents to identify synergistic interactions. The rationale behind these combinations is to target different cellular pathways involved in cancer cell proliferation and survival. For instance, agents that interfere with DNA repair mechanisms can potentiate the DNA-damaging effects of Adriamycin. Similarly, combining Adriamycin with drugs that have different mechanisms of action can lead to enhanced cancer cell killing and potentially reduce the likelihood of drug resistance. nih.govnih.gov

One study investigated the combination of doxorubicin (B1662922) with bocodepsin for the treatment of triple-negative breast cancer, a particularly aggressive form of the disease. cuanschutz.edu The findings from this preclinical study suggest that this combination could be promising in overcoming doxorubicin resistance. cuanschutz.edu

Integration with Targeted Therapies (e.g., Kinase Inhibitors, Immunotherapeutic Agents)

The advent of targeted therapies has opened new avenues for combination strategies with Adriamycin. These agents are designed to interact with specific molecular targets that are crucial for tumor growth and progression.

Kinase Inhibitors: Kinase inhibitors that target signaling pathways frequently dysregulated in cancer, such as the PI3K/AKT/mTOR pathway, have been investigated in combination with Adriamycin. The goal is to simultaneously inhibit pathways that drive cell proliferation and survival while inducing DNA damage with Adriamycin. nih.gov

Immunotherapeutic Agents: Combining Adriamycin with immunotherapeutic agents, such as immune checkpoint inhibitors, is an area of active research. nih.gov Adriamycin can induce immunogenic cell death, a process that releases tumor antigens and can stimulate an anti-tumor immune response. nih.gov This effect can potentially be enhanced by immune checkpoint inhibitors that block the immunosuppressive signals within the tumor microenvironment, leading to a more robust and durable anti-tumor immunity.

Anthracyclines like doxorubicin are considered good partners for other targeted agents such as taxanes and trastuzumab, as they can increase the antitumor effects in a more than additive fashion. nih.gov

Modulating the Tumor Microenvironment for Enhanced Efficacy in Combination Regimens

The tumor microenvironment (TME) plays a critical role in tumor progression, metastasis, and response to therapy. hzdr.demdpi.com Strategies to modulate the TME in conjunction with Adriamycin treatment are being explored to improve therapeutic outcomes. This can involve targeting various components of the TME, such as cancer-associated fibroblasts, tumor-associated macrophages, and the extracellular matrix.

Adriamycin itself can have modulatory effects on the host's immune defenses within the tumor microenvironment. nih.gov Furthermore, some targeted therapies can alter the TME to be more favorable for the action of chemotherapeutic agents. For example, therapies that normalize the tumor vasculature can improve the delivery and efficacy of co-administered drugs like Adriamycin. mdpi.com The interplay between Adriamycin, the TME, and other therapeutic agents is a complex but promising area of preclinical cancer research. frontiersin.org

Development of Analogues and Prodrugs for Enhanced Therapeutic Efficacy

Design and Synthesis of Novel Pyridyl-Substituted Adriamycin Analogues

The design of N-(3-Pyridylmethyl)adriamycin and related analogues is predicated on the hypothesis that introducing a pyridine (B92270) moiety could modulate the physicochemical and biological properties of the parent drug. The pyridine ring, a common heterocycle in medicinal chemistry, can influence properties such as lipophilicity, basicity, and the potential for additional molecular interactions, which in turn can affect cellular uptake, DNA binding, and enzyme inhibition. acs.orgnih.govnih.govresearchgate.netacs.org The rationale is to create a derivative that retains or exceeds the potent anticancer activity of Adriamycin but exhibits an altered biodistribution profile, potentially reducing accumulation in cardiac tissue.

The synthesis of N-alkylated anthracyclines, including pyridyl-substituted derivatives, is commonly achieved through reductive amination. This well-established method involves the reaction of the primary amino group on the daunosamine (B1196630) sugar of Adriamycin with an appropriate aldehyde, in this case, 3-pyridinecarboxaldehyde (B140518). The reaction proceeds in the presence of a reducing agent, such as sodium cyanoborohydride (NaCNBH₃).

The general synthetic scheme is as follows:

Adriamycin hydrochloride is first converted to its free base form.

The Adriamycin free base is then reacted with 3-pyridinecarboxaldehyde in a suitable solvent.

A reducing agent, typically sodium cyanoborohydride, is added to the reaction mixture to reduce the intermediate imine (Schiff base) to the stable secondary amine, yielding this compound.

This synthetic approach is versatile and allows for the creation of a library of analogues by varying the substituted aldehyde used in the reaction. google.com

Prodrug Strategies for Improved Activation and Target Delivery

Prodrug design aims to create inactive or less active drug derivatives that are converted into the active cytotoxic agent at the tumor site. This strategy can enhance drug stability, improve solubility, and minimize off-target toxicity. For anthracyclines like this compound, several prodrug strategies can be envisioned to improve their therapeutic profile.

One common approach involves linking the drug to a carrier molecule via a linker that is sensitive to the tumor microenvironment. Key strategies include:

pH-Sensitive Prodrugs: The acidic environment of many solid tumors (pH 6.5-7.2) compared to normal tissues (pH ~7.4) can be exploited. A linker that is stable at physiological pH but cleaves at lower pH could be used to attach the pyridyl-substituted adriamycin analogue, leading to its release preferentially within the tumor.

Redox-Sensitive Prodrugs: The higher concentration of reducing agents like glutathione (B108866) (GSH) in tumor cells compared to the extracellular space can be targeted. Disulfide bonds are stable in the bloodstream but are readily cleaved in the reductive intracellular environment of cancer cells, releasing the active drug. nih.gov A prodrug could be designed where this compound is linked via a disulfide bond to a solubilizing moiety like polyethylene (B3416737) glycol (PEG). nih.govnih.gov

Enzyme-Activated Prodrugs: This strategy involves linkers that are substrates for enzymes that are overexpressed in or around tumor cells, such as certain peptidases or phosphatases. This allows for highly specific drug release at the target site.

The pyridylmethyl group itself could potentially be part of a prodrug strategy. For instance, it could be N-oxidized to create a more hydrophilic and less active derivative. The subsequent reduction of the N-oxide, potentially by tumor-specific reductases, would then regenerate the active this compound.

Structure-Activity Relationship Insights from Analog Development Towards an Improved Therapeutic Index

The development of Adriamycin analogues has generated significant insights into their structure-activity relationships (SAR). nih.gov Modifications to the daunosamine sugar, particularly at the 3'-amino group, have been shown to profoundly impact biological activity. nih.govnih.gov

Key SAR insights relevant to this compound include:

N-Alkylation: Substitution on the 3'-amino group generally affects the molecule's lipophilicity and its interaction with DNA and topoisomerase II. While some N-alkylated analogues show retained or even enhanced antitumor activity, bulky substituents can sometimes decrease potency. nih.gov The introduction of the pyridylmethyl group increases the molecule's size and alters its electronic properties.

Lipophilicity and Cellular Uptake: The pyridyl moiety is expected to increase the lipophilicity of Adriamycin, which could enhance its ability to cross cell membranes and potentially overcome certain forms of drug resistance. However, excessively high lipophilicity can also lead to non-specific binding and altered pharmacokinetics. nih.gov

DNA Intercalation and Topoisomerase II Inhibition: The primary mechanism of action for Adriamycin involves intercalating into DNA and poisoning topoisomerase II. The N-pyridylmethyl substituent could influence these interactions. The orientation and electronic nature of the pyridine ring may affect the stability of the drug-DNA-enzyme ternary complex. For instance, N,N-dimethylation of doxorubicin (B1662922) analogues has been shown to reduce or eliminate the induction of DNA double-strand breaks while maintaining cytotoxicity through other mechanisms like chromatin damage. nih.govnih.gov This suggests that N-substitution can shift the mechanism of action, potentially separating efficacy from cardiotoxicity.

Improving the therapeutic index requires a balance between maintaining high cytotoxic potency against cancer cells and reducing toxicity to healthy tissues. The development of pyridyl-substituted analogues like this compound represents a rational approach to fine-tuning the pharmacological properties of anthracyclines to achieve this goal. nih.gov

Illustrative Data on Adriamycin Analogue Activity

To illustrate the impact of structural modifications on activity, the following table presents hypothetical cytotoxicity data for Adriamycin and related analogues against a cancer cell line.

| Compound | Modification | Relative Lipophilicity | IC₅₀ (nM) |

|---|---|---|---|

| Adriamycin (Doxorubicin) | -NH₂ | 1.0 | 50 |

| N,N-Dimethyladriamycin | -N(CH₃)₂ | 2.5 | 45 |

| N-Benzyladriamycin | -NH-CH₂-Ph | 5.0 | 65 |

| This compound | -NH-CH₂-(3-pyridyl) | 4.2 | 55 |

This data is representative and for illustrative purposes only.

Advanced Methodologies in Research on N 3 Pyridylmethyl Adriamycin

Molecular Docking and Computational Modeling Studies for Ligand-Target Interactions

Computational methods are indispensable tools in modern drug discovery for predicting and analyzing the interactions between a ligand, such as N-(3-Pyridylmethyl)adriamycin, and its biological targets. nih.govnih.gov These in silico techniques provide detailed insights into the binding affinity and mode of interaction at an atomic level, guiding the design of more effective and specific anticancer agents. nih.gov

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, such as DNA or enzymes like Topoisomerase II. nih.govnih.gov For anthracycline derivatives, the primary mechanism involves intercalation into DNA and inhibition of Topoisomerase II. nih.govnih.gov Docking simulations for a compound like this compound would model how the planar anthracycline core intercalates between DNA base pairs and how the N-(3-Pyridylmethyl) substituent influences this binding, potentially by interacting with the DNA grooves or the associated enzyme. nih.gov The process involves generating multiple possible binding poses and scoring them based on energy calculations to identify the most stable complex. mdpi.com

Key parameters derived from these studies, such as binding energy, root-mean-square deviation (RMSD), and specific interacting residues, are critical for comparing the derivative to the parent compound, Adriamycin. plos.orgmdpi.com The goal is to determine if the modification results in a more favorable interaction profile.

| Parameter | Description | Example Finding for an Adriamycin Derivative | Target Molecule |

| Binding Energy (kcal/mol) | The predicted affinity of the ligand for the target; more negative values indicate stronger binding. | -10.5 | Topoisomerase II-DNA Complex |

| Key Interacting Residues | Specific amino acids in the protein target that form hydrogen bonds or other interactions with the ligand. | ARG-345, LYS-412 | Topoisomerase II |

| Intercalation Site | The specific DNA base pair sequence where the drug inserts itself. | 5'-GC-3' | dsDNA |

| RMSD (Å) | A measure of the average distance between the atoms of the ligand in the simulated pose and a reference pose, indicating stability. | 1.5 Å | Ligand-Target Complex |

Spectroscopic Techniques in Elucidating Drug-Target Interactions (e.g., DNA binding)

Spectroscopic methods are fundamental for experimentally validating the interactions predicted by computational models. These techniques monitor changes in the physical properties of the drug or its target upon binding, providing evidence of complex formation and characterizing the nature of the interaction. researchgate.net

UV-Visible Absorption and Fluorescence Spectroscopy are commonly used to study the binding of anthracyclines to DNA. When an Adriamycin derivative intercalates into the DNA double helix, changes in its electronic environment lead to hypochromism (a decrease in absorbance) and a red shift (a shift to a longer wavelength) in its absorption spectrum. researchgate.net The binding affinity can be quantified from these spectral changes. Furthermore, the intrinsic fluorescence of the anthracycline core is often quenched upon binding to DNA, and this quenching can be used to determine binding constants and the number of binding sites. researchgate.netrsc.org

Circular Dichroism (CD) Spectroscopy is a powerful technique for investigating conformational changes in macromolecules like DNA and for studying the interactions with chiral molecules like this compound. nih.govmedwinpublishers.com CD spectroscopy can confirm the intercalation of the drug, which induces changes in the DNA's natural CD spectrum. medwinpublishers.com It can also reveal if the drug binding alters the DNA conformation, for instance, from the typical B-form to another structure. rsc.orgnih.gov The appearance of an induced CD signal in the absorption region of the drug provides direct evidence of its binding to the chiral DNA molecule. rsc.org

These spectroscopic studies provide a comprehensive picture of the binding event. For this compound, they would clarify how the pyridylmethyl group modifies the well-characterized DNA intercalation of the Adriamycin core.

| Spectroscopic Technique | Parameter Measured | Observation upon DNA Binding | Information Gained |

| UV-Visible Spectroscopy | Absorbance Maximum (λmax), Molar Absorptivity | Red shift, Hypochromism | Intercalation, Binding Affinity |

| Fluorescence Spectroscopy | Emission Intensity, Polarization | Fluorescence quenching, Increased polarization | Binding Constant, Binding Stoichiometry |

| Circular Dichroism (CD) | Molar Ellipticity of DNA and Drug | Perturbation of DNA CD signal, Induced CD for drug | Mode of binding, Conformational changes in DNA |

Gene Expression Profiling and Proteomic Analysis in Drug Response and Resistance Studies

Understanding how cancer cells respond to this compound at the molecular level is crucial for identifying biomarkers of sensitivity and mechanisms of resistance. nih.gov Gene expression profiling and proteomics are high-throughput technologies that provide a global view of these cellular changes.

Gene Expression Profiling , often performed using microarray or next-generation sequencing (NGS) technologies, measures the messenger RNA (mRNA) levels of thousands of genes simultaneously. frontiersin.orgnih.gov By comparing the gene expression profiles of cancer cells treated with this compound to untreated cells, researchers can identify genes and signaling pathways that are activated or repressed by the drug. nih.gov In studies of drug resistance, this analysis can highlight genes that are consistently up- or down-regulated in resistant cell lines, pointing to potential resistance mechanisms. frontiersin.org For example, studies on Adriamycin resistance have identified alterations in genes related to drug efflux pumps (like ABC transporters), DNA repair pathways, and apoptosis. nih.govfrontiersin.org

Proteomic Analysis , typically using mass spectrometry-based techniques, provides a complementary view by quantifying the levels of thousands of proteins in the cell. nih.govrsc.org Since proteins are the functional molecules in the cell, proteomics can directly identify changes in the machinery that executes drug response or resistance. Label-free quantitative proteomics can compare the proteomes of sensitive and resistant cells to pinpoint proteins involved in the resistance phenotype. nih.gov For instance, increased expression of metabolic enzymes or proteins that protect against oxidative stress might be identified in cells resistant to an Adriamycin derivative. nih.gov Single-cell proteomics is an emerging platform that can uncover heterogeneity in drug response within a cancer cell population. rsc.org

Together, these "omics" approaches can reveal complex cellular responses and resistance networks, offering new targets for combination therapies to overcome resistance to this compound. frontiersin.orgnih.gov

| Analysis Type | Technology | Key Findings in Doxorubicin (B1662922) Resistance Studies | Implication for this compound |

| Gene Expression | Microarray, RNA-Seq | Upregulation of ABC transporter genes (e.g., ABCB1), altered expression of DNA repair genes (e.g., PARP), and apoptosis regulators. frontiersin.orgresearchgate.net | Identification of specific genes mediating resistance to this derivative. |

| Proteomics | Mass Spectrometry | Increased levels of drug efflux pumps, changes in lipid metabolism proteins, and altered expression of heat shock proteins. nih.gov | Discovery of protein biomarkers for predicting treatment response. |

Q & A

Q. How should researchers address discrepancies in biological activity data between polymorphic forms?

- Methodological Answer : Re-evaluate phase purity via powder XRD and DSC. Conduct dissolution rate studies to assess bioavailability differences. If discrepancies persist, use multivariate regression to isolate variables (e.g., crystallinity vs. particle size). Publish raw datasets to enable meta-analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.